molecular formula C32H61NO8 B1163714 N-Octanoyl-beta-D-galactosylceramide

N-Octanoyl-beta-D-galactosylceramide

Cat. No.: B1163714
M. Wt: 588
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within the Sphingolipid Family and Glycosphingolipid Subclasses

Sphingolipids are a complex class of lipids characterized by a core backbone of sphingosine (B13886), a long-chain amino alcohol. mhmedical.com When a fatty acid is attached to the amino group of sphingosine, the resulting molecule is a ceramide, which serves as the foundational structure for more complex sphingolipids. mhmedical.com

Glycosphingolipids (GSLs) are a major subclass of sphingolipids defined by the attachment of one or more sugar residues to the ceramide base. nih.govnih.gov These molecules are amphipathic, meaning they have both a hydrophobic lipid tail (ceramide) that embeds in cell membranes and a hydrophilic carbohydrate head that extends into the extracellular space. nih.gov GSLs are ubiquitous in vertebrate cells but are particularly abundant in the nervous system, where they are integral components of the cell surface and play critical roles in cell adhesion and signal transduction. nih.gov

The simplest GSLs, known as cerebrosides, consist of a single monosaccharide linked to ceramide. nih.gov Based on the sugar moiety, there are two primary types in higher animals: glucosylceramide (GlcCer) and galactosylceramide (GalCer). nih.gov N-Octanoyl-beta-D-galactosylceramide belongs to the galactosylceramide family. It is distinguished by its ceramide structure, which contains a sphingosine backbone and a specific N-acylated fatty acid: octanoic acid. This eight-carbon fatty acid categorizes it as a short-chain sphingolipid, a feature that differentiates it from the typically long-chain (16-24 carbons) fatty acids found in naturally occurring GalCer. caymanchem.comsigmaaldrich.com

PropertyDescription
Compound Name This compound
Synonyms C8-Galactosylceramide, GalCer(d18:1/8:0), D-galactosyl-β-1,1′ N-octanoyl-D-erythro-sphingosine
CAS Number 41613-16-5 caymanchem.comsigmaaldrich.com
Molecular Formula C₃₂H₆₁NO₈ caymanchem.comsigmaaldrich.com
Molecular Weight 587.83 g/mol sigmaaldrich.com
Lipid Class Sphingolipid mhmedical.com
Subclass Glycosphingolipid, Cerebroside nih.govnih.gov
Core Structure Ceramide (Sphingosine + Fatty Acid) linked to a Galactose sugar nih.gov
Defining Feature Contains an 8-carbon (octanoyl) short-chain fatty acid caymanchem.com

Overview of Galactosylceramides and their Fundamental Biological Relevance

Galactosylceramide (GalCer) is a cornerstone of the vertebrate nervous system and possesses profound biological importance. It is one of the most abundant components of the myelin sheath, the insulating layer that surrounds neuronal axons and is crucial for the rapid conduction of nerve impulses. sigmaaldrich.comnih.gov Within myelin, GalCer plays a vital structural role, contributing to the sheath's stability and proper formation. oup.comnih.gov Its functions extend to modulating cellular processes, including the differentiation of oligodendrocytes, the specialized glial cells responsible for producing myelin in the central nervous system. oup.comnih.gov

Research has shown that GalCer molecules can engage in trans carbohydrate-carbohydrate interactions with other GSLs, such as sulfatide, on apposing membrane surfaces. nih.gov These interactions create specialized microdomains termed "glycosynapses," which are thought to facilitate the signaling necessary for myelin wrapping and compaction. nih.govresearchgate.net

The critical nature of GalCer is underscored by the severe consequences of its metabolic disruption. Genetic studies in mice, where the enzyme required for GalCer synthesis was inactivated, resulted in animals with severe tremors, paralysis, and unstable, poorly formed myelin sheaths. nih.gov Conversely, the inability to degrade GalCer leads to the lysosomal storage disorder known as Krabbe disease (or globoid cell leukodystrophy). nih.govproteopedia.org This devastating neurodegenerative condition is caused by a deficiency in the enzyme galactosylceramidase (GALC), leading to the accumulation of GalCer and its highly toxic deacylated metabolite, psychosine (B1678307) (galactosylsphingosine), which destroys myelin-producing cells. nih.govnih.gov

Beyond the nervous system, GalCer has been identified as an alternative cellular receptor for the HIV-1 virus in certain cell types that lack the primary CD4 receptor, such as some neural and epithelial cells. oup.comnih.gov

Distinctive Features of Short-Chain this compound in Academic Research Paradigms

The study of naturally occurring long-chain GSLs in laboratory settings is often hampered by their poor water solubility, which makes them difficult to deliver to cells in culture. This compound, as a short-chain analog, overcomes this limitation. Its shorter octanoyl acyl chain increases its aqueous solubility and facilitates its incorporation into cellular membranes, making it an excellent tool for in vitro studies. nih.gov

This synthetic molecule allows researchers to investigate the metabolic pathways of GalCer with greater ease. It can be used as a substrate in enzymatic assays to study the activity of galactosylceramidase, the enzyme deficient in Krabbe disease. nih.gov By introducing C8-Galactosylceramide to cell cultures, scientists can trace its metabolic fate, investigate its role in cellular signaling, and explore its contribution to the biophysical properties of membranes.

Furthermore, research using various short-chain ceramides (B1148491) has provided a paradigm for understanding lipid-mediated cell processes. Studies have demonstrated that introducing short-chain ceramides to cells can influence major cellular events, including the inhibition of other lipid synthesis pathways and the induction of apoptosis (programmed cell death). portlandpress.com These findings highlight how short-chain lipids like this compound can be used to manipulate cellular lipid composition and observe the functional consequences, providing insights into diseases characterized by altered lipid metabolism. nih.govportlandpress.com For example, this approach is critical for dissecting the distinct roles of GalCer versus its epimer, GlcCer, in health and in lysosomal storage diseases like Krabbe and Gaucher disease, respectively. oup.comnih.govnih.gov

FeatureLong-Chain Galactosylceramide (Natural)Short-Chain this compoundResearch Advantage of Short-Chain Version
Acyl Chain Length Typically C16-C24C8 (Octanoyl)Increased aqueous solubility and cell permeability. nih.gov
Biological Origin Endogenously synthesized in vertebrates.Synthetic. caymanchem.comAllows for controlled introduction into experimental systems.
Experimental Use Difficult to use in cell culture due to insolubility.Widely used for in vitro and cell-based assays.Enables study of GSL metabolism, trafficking, and signaling in a controlled manner. nih.govportlandpress.com
Application Component of native biological membranes, e.g., myelin. nih.govSubstrate for enzyme assays (e.g., galactosylceramidase), tool for liposome (B1194612) preparation, probe for studying lipid-protein interactions. sigmaaldrich.comnih.govProvides a specific and manageable tool to dissect complex biological pathways like those disrupted in Krabbe disease. proteopedia.orgnih.gov

Properties

Molecular Formula

C32H61NO8

Molecular Weight

588

Appearance

Unit:10 mgSolvent:nonePurity:98+%Physical solid

Synonyms

N-C8:0-Galactosylceramide

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of N Octanoyl Beta D Galactosylceramide for Research

Established Synthetic Pathways for Galactosylceramides

The synthesis of galactosylceramides can be broadly categorized into chemical and enzymatic approaches. Chemical syntheses often involve the coupling of a protected galactose donor with a ceramide or sphingosine (B13886) acceptor, followed by deprotection steps. A significant challenge in the chemical synthesis of galactosylceramides is achieving stereoselective glycosylation to obtain the desired anomer (α or β).

One common strategy to favor the formation of the α-glycosidic bond, as seen in the synthesis of the potent immunostimulant α-galactosylceramide (KRN7000), involves the use of a non-participating protecting group, such as a benzyl (Bn) group, at the C-2 position of the galactose donor. frontiersin.org In contrast, participating groups at C-2, like an acetyl (Ac) or benzoyl (Bz) group, typically favor the formation of the β-glycosidic bond due to neighboring group participation. Another approach to control stereoselectivity is the use of bulky protecting groups on the galactose donor, such as a 4,6-O-di-tert-butylsilylene (DTBS) group, which can favor α-selective glycosylation. frontiersin.orgresearchgate.net

Enzymatic synthesis offers an alternative route that can provide high stereoselectivity. For instance, the enzyme UDP-galactose:ceramide galactosyltransferase (CGalT) is responsible for the synthesis of galactosylceramide in vivo. nih.gov Studies have shown that this enzyme can galactosylate both hydroxy and non-hydroxy fatty acid-containing ceramides (B1148491). nih.gov This enzymatic approach can be utilized in cell-based systems or with purified enzymes to produce specific galactosylceramides.

The general synthetic pathway for many glycosphingolipids, including galactosylceramides, originates from ceramide. researchgate.net The synthesis of derivatives then occurs primarily in the Golgi apparatus through the action of various enzymes. researchgate.net

Specific Chemical Synthesis Approaches for N-Octanoyl-beta-D-galactosylceramide and its Analogues

The synthesis of this compound and its analogs generally follows the established principles of glycoside and ceramide synthesis. The key steps involve the preparation of a suitable galactose donor and a sphingoid base acceptor, their coupling to form the glycosidic linkage, and subsequent acylation of the sphingoid base with octanoyl chloride or a related activated derivative.

A common approach for synthesizing galactosylceramide analogs involves the glycosylation of a protected sphingosine derivative with a protected galactosyl donor. mdpi.com For instance, a 6-azido galactosyl thioglycoside can be used as a donor. mdpi.com The choice of protecting groups on both the donor and acceptor is critical for achieving good yields and the desired stereoselectivity. For example, using a benzoyl-protected sphingosine acceptor can lead to improved α-selectivity, although potentially with a lower yield compared to using a benzyl-protected acceptor. mdpi.com

The final step in the synthesis of this compound is the N-acylation of the galactosylsphingosine intermediate. This is typically achieved by reacting the amino group of the sphingoid base with octanoyl chloride or N-succinimidyl octanoate (B1194180) under basic conditions. Subsequent removal of all protecting groups yields the final product.

The synthesis of various analogs allows for the exploration of structure-activity relationships. For example, analogs with modifications in the acyl chain length, such as the short-chain analogue 'OCH', have been synthesized to study their effects on biological activity. researchgate.net Additionally, C-glycoside analogs, where the anomeric oxygen is replaced with a methylene group, have been synthesized to create more stable compounds resistant to enzymatic cleavage. rsc.org

Synthetic Step Key Reagents and Conditions Purpose
GlycosylationProtected galactosyl donor (e.g., galactosyl iodide, thioglycoside), Protected sphingosine acceptor, Promoter (e.g., TBAI)Formation of the α- or β-glycosidic bond
Azide ReductionStaudinger conditions (e.g., PPh3), H2S in pyridine/waterConversion of an azido group on the sphingosine backbone to an amine for subsequent acylation
N-AcylationN-hydroxysuccinimide activated esters (e.g., N-succinimidyl hexacosanoate), Acid chlorides (e.g., palmitoyl chloride)Attachment of the fatty acid chain to the sphingosine amine
DeprotectionH2 over Pd(OH)2/C, HCl, Li in liquid NH3-THFRemoval of protecting groups (e.g., benzyl, PMB, silyl ethers) to yield the final product

Development of Labeled and Modified this compound Analogues for Mechanistic Studies

To investigate the cellular functions of this compound, researchers have developed various labeled and modified analogs. These tools are invaluable for studying the intracellular localization, metabolism, and protein interactions of these lipids.

Fluorescently labeled galactosylceramides are powerful probes for visualizing their distribution and trafficking in living cells. Common fluorescent tags include nitrobenzoxadiazole (NBD) and lissamine-rhodamine.

NBD-labeled Galactosylceramides : C6-NBD-galactosylceramide (d18:1/6:0) and C12-NBD-galactosylceramide (d18:1/12:0) are biologically active derivatives where the NBD fluorophore is attached to a short acyl chain. caymanchem.com These probes have been used to study the intracellular localization and metabolism of galactosylceramide. caymanchem.com NBD-labeled analogs can also serve as internal standards for detecting the products of ceramide glycosylation. caymanchem.com The NBD label is often attached via a linker, such as a 12-carbon chain in N-Dodecanoyl-NBD-galactosylceramide, to minimize interference of the fluorophore with the biological activity of the sphingolipid. caymanchem.com

Lissamine-Rhodamine-labeled Galactosylceramides : C12 Lissamine-rhodamine galactosylceramide is another fluorescently labeled glycosphingolipid. caymanchem.com This probe has been utilized in studies related to Krabbe disease, a lysosomal storage disorder characterized by the accumulation of galactosylceramide. caymanchem.com The lissamine-rhodamine B dye has excitation and emission maxima of approximately 560 nm and 575 nm, respectively. caymanchem.com

Fluorescent Probe Fluorophore Application Excitation/Emission (nm)
C6-NBD-galactosylceramideNitrobenzoxadiazole (NBD)Intracellular localization and metabolism studiesNot specified in provided context
C12-NBD-galactosylceramideNitrobenzoxadiazole (NBD)Intracellular localization and metabolism studiesNot specified in provided context
C12 Lissamine-rhodamine galactosylceramideLissamine-rhodamine BStudies of Krabbe disease~560 / ~575

The stereochemistry of both the sugar moiety and the ceramide backbone is crucial for the biological activity of galactosylceramides. The synthesis of stereochemical isomers and analogs with modified stereocenters is therefore important for understanding the structural requirements for their biological functions.

Anomeric Isomers : The orientation of the glycosidic bond (α or β) significantly impacts biological activity. While many mammalian glycolipids have a β-configuration, the α-anomer of galactosylceramide has potent immunostimulatory properties. nih.gov Synthetic strategies have been developed to selectively produce either the α- or β-anomer. For example, the use of a 4,6-di-O-tert-butylsilylene (DTBS) protecting group can act as a powerful α-galactosylating agent. researchgate.net Conversely, the β-anomer is often favored when using participating protecting groups at the C-2 position of the galactose donor.

Methylene Isosteres : To create analogs with increased stability towards enzymatic hydrolysis, methylene isosteres of β-D-galactosylceramide have been synthesized. nih.gov In these analogs, the glycosidic oxygen is replaced by a methylene group (CH2). The synthesis of these isosteres involves a multi-step sequence starting from a β-linked D-galactopyranosyl aldehyde. nih.gov

Spin-Labeled Analogs : For biophysical studies using electron paramagnetic resonance (EPR) spectroscopy, spin-labeled derivatives of galactosylceramides have been synthesized. nih.gov These analogs typically contain a radical label at the 6-position of the galactose ring. nih.gov A diversity-oriented strategy allows for the efficient glycosylation of a lipid precursor and late-stage ceramide assembly, enabling the synthesis of various spin-labeled lipids. nih.gov

Molecular and Cellular Mechanisms of N Octanoyl Beta D Galactosylceramide Action

Involvement in Sphingolipid Metabolic Pathways

Sphingolipid metabolism is a complex network of biosynthetic and catabolic reactions that produce a variety of bioactive lipids crucial for cell signaling, membrane structure, and other physiological processes. N-Octanoyl-beta-D-galactosylceramide, as a derivative of galactosylceramide, participates in and is influenced by this intricate metabolic web. At the heart of this network lies ceramide, which serves as a central precursor for the synthesis of more complex sphingolipids, including galactosylceramides. mdpi.com

Enzymatic Regulation and Turnover of Galactosylceramides

The cellular levels of galactosylceramides are tightly controlled by the coordinated action of biosynthetic and degradative enzymes. The turnover of these lipids is critical for maintaining cellular homeostasis, and disruptions in this balance can lead to pathological conditions. For instance, the accumulation of galactosylceramide and its deacylated form, psychosine (B1678307), due to a deficiency in the lysosomal enzyme galactosylceramidase (GALC), is the hallmark of Krabbe disease, a severe neurodegenerative disorder. nih.gov

The regulation of galactosylceramide levels is also influenced by the availability of its precursors and the activity of upstream enzymes in the sphingolipid pathway. The synthesis of galactosylceramide itself is a key regulatory point, determining the flow of ceramide into this specific branch of sphingolipid metabolism.

Biosynthetic and Catabolic Enzymes Interacting with this compound

Biosynthesis:

The primary enzyme responsible for the synthesis of galactosylceramide is UDP-galactose:ceramide galactosyltransferase (CGT) . This enzyme catalyzes the transfer of galactose from UDP-galactose to ceramide. While direct studies on the interaction of CGT with N-octanoyl-ceramide are limited, the enzyme is known to act on ceramide substrates. It is plausible that N-octanoyl-ceramide can serve as a substrate for CGT, leading to the formation of this compound.

Catabolism:

The breakdown of galactosylceramides is primarily carried out by the lysosomal enzyme galactosylceramidase (GALC) . This enzyme hydrolyzes the galactose moiety from galactosylceramide, yielding ceramide and galactose. nih.gov It is expected that this compound is also a substrate for GALC, releasing N-octanoyl-ceramide and galactose.

Another potential catabolic pathway involves the deacylation of galactosylceramide to form psychosine (galactosylsphingosine). This reaction can be catalyzed by enzymes such as acid ceramidase (ASAH1) .

EnzymePathwaySubstrate(s)Product(s)Cellular Location
UDP-galactose:ceramide galactosyltransferase (CGT) BiosynthesisN-octanoyl-ceramide, UDP-galactoseThis compound, UDPEndoplasmic Reticulum, Golgi Apparatus
Galactosylceramidase (GALC) CatabolismThis compoundN-octanoyl-ceramide, GalactoseLysosome
Acid Ceramidase (ASAH1) CatabolismThis compoundPsychosine (Galactosylsphingosine), Octanoic acidLysosome

Role in Cellular Signaling Cascades

Galactosylceramides and their metabolites are not merely structural components of cell membranes; they are also active participants in a variety of cellular signaling cascades that regulate processes such as cell growth, differentiation, and apoptosis. The short-chain nature of this compound makes it a useful tool to probe these pathways.

Modulation of Intracellular Pathways by this compound Metabolites

The breakdown of this compound generates bioactive metabolites, including N-octanoyl-ceramide and psychosine, which can influence intracellular signaling.

N-octanoyl-ceramide: Short-chain ceramides (B1148491) are known to readily penetrate cell membranes and can mimic the effects of endogenous ceramides. Ceramide is a well-established second messenger that can activate protein phosphatases, such as protein phosphatase 1 and 2A, and protein kinases, such as protein kinase Cζ and C-Raf. These interactions can lead to the modulation of downstream signaling pathways, including the MAPK/ERK pathway, which is involved in cell proliferation and differentiation, and the Akt pathway, which plays a role in cell survival.

Psychosine: The accumulation of psychosine is cytotoxic and is a key factor in the pathology of Krabbe disease. Psychosine can induce apoptosis and inflammatory responses through various mechanisms, including the activation of stress-activated protein kinases (SAPKs) like JNK and p38 MAPK, and the disruption of calcium homeostasis.

Interplay with Lipid-Mediated Signaling Networks

This compound and its metabolites are part of a larger network of lipid-mediated signaling. This network involves extensive crosstalk between different lipid classes, including other sphingolipids, glycerophospholipids, and cholesterol.

For instance, the balance between ceramide and sphingosine-1-phosphate (S1P), another sphingolipid metabolite, is a critical determinant of cell fate, with ceramide generally promoting apoptosis and S1P promoting cell survival and proliferation. The generation of N-octanoyl-ceramide from this compound can shift this balance, thereby influencing cellular outcomes.

Furthermore, galactosylceramides can influence the activity of enzymes involved in the metabolism of other lipids. For example, the generation of diacylglycerol (DAG) from the breakdown of glycerophospholipids can be influenced by the sphingolipid signaling network. nih.gov

Signaling PathwayModulated byPotential Downstream Effects
MAPK/ERK Pathway N-octanoyl-ceramideRegulation of cell proliferation, differentiation, and survival.
Akt/PKB Pathway N-octanoyl-ceramideInhibition of apoptosis and promotion of cell survival.
Stress-Activated Protein Kinase (SAPK) Pathways (JNK, p38) PsychosineInduction of apoptosis and inflammatory responses.
NF-κB Signaling N-octanoyl-ceramideRegulation of inflammation and immune responses. caymanchem.com

Interaction with Cellular Membrane Systems and Lipid Microdomains

The biophysical properties of this compound, particularly its ability to interact with other lipids, are fundamental to its role in cellular membrane organization and function.

Galactosylceramides, along with cholesterol and other sphingolipids, are key components of specialized membrane microdomains known as lipid rafts . nih.gov These domains are characterized by a more ordered lipid composition compared to the surrounding bilayer and serve as platforms for the assembly of signaling complexes. The presence of galactosylceramides in these rafts can influence the recruitment and activity of various membrane-associated proteins, including receptors and signaling enzymes.

Studies have shown that the interaction of galactosylceramide with cholesterol is crucial for the formation and stability of these microdomains. nih.gov The acyl chain composition of the galactosylceramide can influence these interactions. While this compound has a shorter acyl chain than its natural counterparts, it is still expected to partition into lipid rafts, albeit with potentially altered dynamics.

Influence on Caveolar Endocytosis Mechanisms

This compound, as a short-chain synthetic glycosphingolipid (GSL), is implicated in the modulation of cellular entry pathways, particularly caveolar endocytosis. Caveolae are specialized, flask-shaped invaginations in the plasma membrane involved in signal transduction and the cellular uptake of various molecules and pathogens. nih.govnih.gov The process of caveolar endocytosis is sensitive to the lipid composition of the membrane, and the introduction of exogenous GSLs can influence its dynamics. nih.gov

Research has shown that stimulating cells with synthetic GSLs, such as those with short acyl chains like the N-octanoyl (C8) group, can promote caveolar uptake. nih.gov While much of the specific research has been conducted on the closely related D-Lactosyl-β1-1'-N-octanoyl-D-erythro-sphingosine (C8-D-erythro-LacCer), the principle extends to other short-chain GSLs. nih.gov This stimulation suggests that this compound can integrate into the plasma membrane and alter its physical properties or interact with components of the endocytic machinery to facilitate the internalization of caveolar cargo. The mechanism is thought to involve the clustering of lipids and proteins into GSL- and cholesterol-enriched domains, which are precursors to caveolar vesicle formation. nih.gov

The internalization process via caveolae is distinct from other endocytic routes, such as the clathrin-mediated pathway. Internalized caveolar vesicles can be transported to intracellular compartments called caveosomes, which act as sorting hubs. researchgate.net This pathway can, in some instances, allow cargo to avoid degradation in lysosomes, highlighting the importance of understanding how specific lipids like this compound can direct traffic into this route. nih.govresearchgate.net

Effects on Lipid Raft Dynamics and Organization

Lipid rafts are dynamic, nanoscale domains within the cell membrane enriched in sphingolipids, cholesterol, and specific proteins. nih.govnih.gov These domains function as platforms for signal transduction and membrane trafficking. nih.gov Galactosylceramide (GalCer) is a known integral component of these rafts. nih.govnih.gov The introduction of this compound can significantly influence the organization and dynamics of these microdomains.

Atom-scale molecular dynamics simulations have revealed the profound impact of GalCer on lipid raft properties. Key findings include:

Slowing Lateral Diffusion: The presence of even small molar concentrations (5-10 mol %) of GalCer in a model raft membrane can decrease the lateral diffusion of lipids by nearly an order of magnitude compared to membranes without GalCer. nih.gov This effect is attributed to the formation of a robust hydrogen-bonding network between the galactose headgroups and surrounding lipids, which increases molecular packing and order.

Altering Raft Morphology: The sphingolipid composition is crucial for the morphology of lipid rafts. Deficiencies in GalCer transport have been linked to alterations in the size and structure of raft-like vesicular structures, indicating its role in maintaining normal raft architecture. nih.gov

Acyl Chain Influence: While the N-octanoyl chain of the title compound is shorter than many naturally occurring acyl chains (which can be very long, e.g., C24:0), the acyl chain structure of sphingolipids is a critical determinant of their function within rafts. nih.gov The length and saturation of the acyl chain dictate how the lipid partitions between ordered (raft) and disordered (non-raft) membrane phases and influences its interactions with cholesterol. nih.gov

Modulation of Membrane Permeability for Cellular Uptake

The cellular uptake of this compound is intrinsically linked to its structure, particularly its short N-acyl chain. Unlike their long-chain natural counterparts, short-chain GSLs exhibit distinct mechanisms of membrane interaction and translocation that can modulate membrane permeability.

Studies on related short-chain sphingolipids, such as C8-Glucosylceramide, have shown they can enhance the cellular uptake of other molecules, including anti-cancer drugs. nih.gov The proposed mechanism involves the transient formation of domains or pores in the plasma membrane, which increases its permeability. nih.gov The octanoyl (C8) chain is a key player in this process. The short-chain fatty acid octanoate (B1194180) has itself been shown to alter membrane permeability, for instance, at the blood-brain barrier. nih.gov

The cellular processing of short-chain GSLs differs significantly from that of long-chain GSLs. While long-chain GSLs are typically transported via vesicular trafficking, short-chain analogs can be translocated across membranes by different mechanisms, including the action of multidrug resistance transporters (though this is more established for glucosyl- rather than galactosyl-ceramides). nih.govnih.gov This non-vesicular transport suggests a more direct interaction with and passage through the lipid bilayer, which inherently modulates the membrane's barrier function. The uptake mechanism is often an energy-dependent endocytic process, but the initial interaction and potential to increase permeability is a key feature of its short-chain design. researchgate.netnih.gov

Table 1: Influence of Acyl Chain Structure on GSL Behavior

Feature Short Acyl Chain (e.g., N-Octanoyl) Long Acyl Chain (e.g., >C16) Reference
Primary Uptake/Transport Enhanced cellular uptake; potential for non-vesicular translocation across membranes. Primarily vesicular trafficking. nih.govnih.gov
Effect on Permeability Can increase membrane permeability, potentially via pore or transient domain formation. Maintains membrane barrier integrity. nih.govnih.gov
Raft Interaction Integrates into rafts; may alter local dynamics due to shorter chain length. Key structural components for raft stability and sorting. nih.govnih.gov
Intracellular Sorting May enter different endocytic pathways (e.g., recycling) due to structural differences. Sorted to specific compartments (e.g., lysosomes) based on cholesterol interaction. nih.gov

Glycolipid-Protein Interactions

This compound Binding with Glycolipid Transfer Proteins (GLTPs)

Glycolipid Transfer Proteins (GLTPs) are soluble proteins that facilitate the non-vesicular transfer of glycolipids between cellular membranes. nih.gov GLTPs exhibit a high degree of specificity for the sugar headgroup of the glycolipid. A crucial characteristic of GLTP is its strict requirement for a beta-linked initial sugar residue, making beta-D-galactosylceramides like the N-octanoyl variant specific substrates. nih.gov In contrast, it does not typically bind or transfer alpha-linked galactosylceramides. nih.gov

The interaction involves the GLTP recognizing and extracting the glycolipid from a donor membrane and shielding its hydrophobic ceramide tail within a unique binding pocket during transit to an acceptor membrane. The N-octanoyl chain of the title compound fits within this hydrophobic tunnel. The transfer process is essential for regulating the distribution and concentration of specific glycolipids in different membrane systems, which is vital for processes like lipid raft assembly. nih.gov

Modulation of CD1d-Mediated Presentation and NKT Cell Activation

The presentation of glycolipid antigens by the MHC class I-like molecule CD1d is a central event in the activation of Natural Killer T (NKT) cells, a specialized subset of T lymphocytes. However, this activation is highly stereospecific. The prototypical and potent activator of Vα14i NKT cells is α-galactosylceramide (α-GalCer), such as the synthetic analog KRN7000. nih.govresearchgate.net The alpha-anomeric linkage of the galactose sugar is critical for its ability to bind to the CD1d groove and be recognized by the NKT cell receptor (TCR). nih.govfrontiersin.org

Comparative Analysis of Alpha- and Beta-Anomeric Galactosylceramide Biological Activities

The biological activities of galactosylceramides are profoundly influenced by the stereochemistry of the glycosidic bond linking the galactose sugar to the ceramide lipid backbone. This anomeric configuration—either alpha (α) or beta (β)—dictates how the molecule is presented by the CD1d protein and recognized by Natural Killer T (NKT) cells, leading to vastly different immunological outcomes. While this compound is a specific form of β-galactosylceramide, this analysis compares the broader activities of the two anomeric families.

The alpha-anomer of galactosylceramide (α-GalCer) is renowned as a potent activator of invariant NKT (iNKT) cells. nih.govnih.gov When presented by the antigen-presenting molecule CD1d on the surface of cells like dendritic cells (DCs), α-GalCer is strongly recognized by the T-cell receptors (TCRs) of iNKT cells. nih.govnih.gov This interaction triggers robust activation of the iNKT cells, causing them to rapidly produce and secrete a wide array of both Th1 (e.g., IFN-γ) and Th2 (e.g., IL-4) cytokines. nih.govscispace.com This powerful cytokine burst can mobilize various arms of the innate and adaptive immune systems, making α-GalCer a subject of intense research for its potential as an anti-tumor agent and vaccine adjuvant. nih.govfrontiersin.orgfrontiersin.org

In stark contrast, the beta-anomers of galactosylceramide (β-GalCer), which are the predominantly endogenous forms in mammals, exhibit a much weaker interaction with the CD1d-iNKT cell axis. nih.gov Structurally, β-GalCer is a major component of the myelin sheath in the nervous system. nih.gov Immunologically, it is considered a weak agonist or even an antagonist of iNKT cell activation. nih.govnih.gov Studies have shown that β-GalCer binds less effectively to CD1d compared to its alpha counterpart. frontiersin.org

While α-GalCer is a potent stimulator, research indicates that β-GalCer can have immunomodulatory or even inhibitory effects. For instance, some β-glycosphingolipids can inhibit the proliferation of NKT cells in vitro and suppress the potent activation induced by α-GalCer. nih.gov Treatment with β-GalCer (specifically the C12 variant) has been shown to reduce the number of detectable NKT cells in vivo without stimulating the release of cytokines, an effect that stands in sharp contrast to the strong cytokine storm induced by α-GalCer. nih.gov Furthermore, pre-treatment with β-GalCer can blunt the cytokine response to a subsequent challenge with α-GalCer. nih.gov This suggests that β-anomers may act as competitive inhibitors or modulators at the CD1d binding site, representing a potential mechanism for regulating immune responses. nih.gov

These differing activities highlight a fundamental divergence in their immunological roles: α-GalCer acts as a powerful immune stimulant, whereas β-GalCer appears to function as a modulator or inhibitor, with potential therapeutic applications for dampening overactive immune responses, such as in autoimmune diseases like lupus. nih.gov

Interactive Data Table: Comparative Biological Activities of Galactosylceramide Anomers

Featureα-Galactosylceramideβ-Galactosylceramide
Anomeric Linkage Alpha (α)Beta (β)
Primary Biological Role Potent iNKT Cell Activator nih.govImmune Modulator / Structural Component of Myelin nih.govnih.gov
CD1d Binding Affinity StrongWeak frontiersin.org
iNKT Cell Activation Potent Stimulator nih.govWeak or Inhibitory nih.govnih.gov
Cytokine Production Strong induction of Th1 & Th2 cytokines nih.govMinimal to no induction; can inhibit α-GalCer-induced cytokines nih.govnih.gov
Effect on NKT Cells Activation and Proliferation frontiersin.orgInhibition of proliferation and activation nih.gov
Therapeutic Potential Anti-tumor agent, Vaccine Adjuvant frontiersin.orgfrontiersin.orgTreatment for autoimmune diseases (e.g., Lupus) nih.gov

Advanced Methodological Approaches in N Octanoyl Beta D Galactosylceramide Research

Spectrometric and Chromatographic Techniques for Structural and Quantitative Analysis

The precise analysis and quantification of N-Octanoyl-beta-D-galactosylceramide rely heavily on the separation power of chromatography coupled with the sensitivity and specificity of mass spectrometry.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of galactosylceramides, including short-chain analogs like the C8 variant. HPLC methods are adept at separating complex lipid mixtures, which is crucial for isolating this compound from other cellular lipids. Normal-phase HPLC, in particular, has been successfully used to separate glucosylceramide and galactosylceramide isoforms. nih.govnih.gov For quantitative analysis, derivatization of the galactosylceramide can be employed to enhance detection. One established method involves benzoylation of the lipid, followed by analysis on a Zipax column with UV detection. nih.gov Another approach involves the enzymatic conversion of cerebrosides to their lyso-forms, which are then labeled with a fluorescent tag like O-phtalaldehyde for sensitive quantification. nih.gov These HPLC-based methods provide the robustness needed for the determination of galactosylceramide levels in various biological samples. nih.gov

A validated HPLC-tandem mass spectrometry (HPLC-MS/MS) method has been developed to quantify different lipoforms of the ganglioside GD2 in human plasma and serum, showcasing the power of this combined technique for lipid analysis. nih.gov In this method, analytes are separated on a C18 column with a gradient mobile phase. nih.gov Such approaches are highly adaptable for the specific quantification of this compound in biological fluids and tissues.

Mass Spectrometry (MS) in Lipidomics Profiling

Mass spectrometry (MS) is an indispensable tool in lipidomics, offering high sensitivity and detailed structural information. When coupled with HPLC (LC-MS/MS), it provides a powerful platform for the comprehensive analysis of sphingolipids. nih.gov This technique has been optimized for the multiplex analysis of glucosylceramide and galactosylceramide isoforms in various biological matrices, including brain tissue and cerebrospinal fluid. nih.gov The analysis is typically performed in the multiple reaction monitoring (MRM) mode, which allows for the specific detection and quantification of precursor and product ions characteristic of the target lipid. nih.gov

For instance, a recently developed HPLC-MS/MS method for the quantification of 14 glucosylceramide and galactosylceramide isoforms in human cerebrospinal fluid demonstrates the high sensitivity of this approach, with limits of quantification in the nanomolar range. nih.gov The method's precision and accuracy make it suitable for clinical biomarker studies. nih.gov While these studies often focus on endogenous long-chain galactosylceramides, the established protocols are directly applicable to the analysis of exogenously introduced short-chain analogs like this compound.

Table 1: HPLC-MS/MS Parameters for Galactosylceramide Analysis

ParameterDescriptionReference
Chromatography Normal-phase or reverse-phase (e.g., C18 column) HPLC nih.govnih.gov
Mobile Phase Gradient elution with solvents like ammonium (B1175870) acetate (B1210297) buffer, methanol, and isopropanol nih.gov
Ionization Mode Negative or positive ion mode, depending on the adducts formed nih.gov
MS Analysis Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode nih.gov
Quantification Use of internal standards, such as deuterated lipid analogs, for accurate quantification nih.gov

Biophysical Techniques for Studying Lipid-Protein and Membrane Interactions

Understanding the biophysical behavior of this compound is key to deciphering its role in membrane biology and its interactions with proteins.

Analytical Ultracentrifugation and Size-Exclusion Chromatography for Solution Behavior

While specific studies employing analytical ultracentrifugation (AUC) or size-exclusion chromatography (SEC) for this compound are not prominently documented, these techniques are invaluable for characterizing the behavior of lipids and their complexes in solution. AUC, for example, can be used to determine the sedimentation and diffusion coefficients of lipid-nanoparticle formulations, providing insights into their size, shape, and density. nih.govnih.gov This technique is particularly useful for assessing the loading of cargo into lipid-based delivery systems. nih.gov

Size-exclusion chromatography, often coupled with multi-angle light scattering (SEC-MALLS), is a powerful method for determining the absolute molar mass of protein-detergent complexes and the amount of lipid or detergent bound to a protein. nih.gov This would be an ideal method to study the interaction of this compound with membrane proteins, providing information on the stoichiometry and stability of the resulting complexes.

X-ray Crystallography for Ligand-Protein Complex Elucidation

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules at atomic resolution. In the context of this compound, this technique could provide definitive insights into how it binds to proteins. While a crystal structure of a protein in complex with this compound is not publicly available, the structures of related glycolipid-protein complexes have been solved, illustrating the potential of this method. For instance, the crystal structure of the complement protein C8gamma, a member of the lipocalin family, has been solved in a complex with a peptide containing its binding site, revealing a hydrophobic binding pocket. researchgate.netnih.gov

The general pipeline for membrane protein structure determination using X-ray crystallography involves expression, purification, and crystallization of the protein, often in the presence of detergents or lipids that mimic the membrane environment. nih.gov Obtaining well-diffracting crystals is a major bottleneck in this process. nih.gov The successful crystallization of a protein with this compound would reveal the precise molecular interactions, including hydrogen bonds and hydrophobic contacts, that govern the binding, providing a structural basis for its biological activity.

Imaging Modalities for Intracellular Localization and Dynamics

Visualizing the subcellular distribution and dynamic behavior of this compound is crucial for understanding its cellular functions. Due to its small size and similarity to endogenous lipids, this often requires the use of fluorescently labeled analogs.

Fluorescently labeling lipids is a common strategy to track their localization and trafficking in live cells. Pioneering work has utilized ceramide analogs tagged with fluorophores like nitrobenzoxadiazole (NBD) or boron dipyrromethene difluoride (BODIPY) to visualize the Golgi apparatus and follow lipid transport pathways. These fluorescent probes can be incorporated into cells and their movement and final destination can be monitored using fluorescence microscopy.

Confocal microscopy studies have shown that galactosylceramides, along with cholesterol, are key components of lipid rafts, which are specialized microdomains in the plasma membrane involved in cell signaling. The localization of the CD1d protein, which presents glycolipid antigens to natural killer T cells, has been shown to be within these lipid rafts. The use of a fluorescently tagged version of this compound would allow for direct visualization of its incorporation into such domains and its potential colocalization with interacting proteins. Advanced imaging techniques, such as super-resolution microscopy, could further provide nanoscale details of its organization within membranes.

Confocal Microscopy for Cellular Distribution

Confocal microscopy is a powerful tool for visualizing the subcellular localization of lipids like this compound. nih.govnih.gov This high-resolution imaging technique allows researchers to obtain sharp, detailed images of fluorescently-labeled molecules within living or fixed cells, effectively eliminating out-of-focus light. nih.gov

In the context of this compound research, this methodology involves tagging the molecule with a fluorescent probe, such as a nitrobenzoxadiazole (NBD) group. nih.gov Once the labeled lipid is introduced to cultured cells, its movement and final destination can be tracked over time. Researchers can observe its internalization from the plasma membrane and its subsequent distribution to various intracellular organelles. nih.gov Glycosphingolipids are known to be key components of plasma membranes and intracellular structures, often concentrated in specialized lipid domains known as rafts, which are critical for cell signaling. nih.gov

The general procedure for such an experiment includes:

Preparation of Labeled Probe: Synthesizing or obtaining this compound with a fluorescent tag.

Cell Culture and Labeling: Incubating cultured mammalian cells with the fluorescently-labeled lipid, allowing for its uptake. nih.gov

Imaging: Using a confocal microscope to capture a series of optical sections of the cells. nih.gov

Analysis: Processing the images to reconstruct a 3D representation of the lipid's distribution and quantifying its presence in different cellular compartments. nih.gov

This approach provides critical insights into the trafficking pathways of this compound, helping to elucidate its functional roles within the cell. The visualization of its accumulation in specific domains like the Golgi apparatus or its association with the plasma membrane can suggest its involvement in processes such as signal transduction or membrane organization. nih.gov

Computational Modeling and Simulation

Molecular Dynamics Simulations of this compound and its Complexes

Molecular dynamics (MD) simulations offer a computational lens to examine the behavior of this compound at an atomic level. nih.govnih.gov This technique uses classical mechanics to simulate the motions of atoms and molecules over time, providing a dynamic view of molecular interactions, conformational changes, and stability. rsc.org

For a molecule like this compound, MD simulations can predict how it inserts into and interacts with a lipid bilayer, a model for the cell membrane. nih.gov The relatively short N-octanoyl chain is a key feature; simulations can reveal how this acyl chain length influences the molecule's orientation, depth of insertion, and effect on membrane properties. nih.gov

Typical Simulation Parameters and Findings:

ParameterDescriptionRelevance to this compound
Force Field A set of parameters used to calculate the potential energy of the system's atoms (e.g., CHARMM36, GROMOS). nih.govDefines the interaction properties of the lipid, water, and other molecules in the simulation, ensuring physical realism.
Simulation Time The duration of the simulation, typically ranging from nanoseconds (ns) to microseconds (µs). nih.govAllows for the observation of key events like membrane insertion, conformational changes, and the formation of molecular complexes.
System Setup The initial arrangement of molecules, such as placing the galactosylceramide near a pre-built lipid bilayer in a water box.Mimics the physiological environment of a cell membrane, enabling the study of spontaneous interactions.
Analysis Metrics Quantities calculated from the simulation trajectory, including interaction energies, hydrogen bonding patterns, and root-mean-square deviation (RMSD). nih.govProvides quantitative data on the stability of the molecule within the membrane and the specific interactions it forms with neighboring lipids.

This table is generated based on information from molecular dynamics simulation studies. nih.govnih.gov

Simulations can model the behavior of this compound both as an individual molecule and as part of a larger complex, for instance, with membrane proteins or other lipids. Researchers can investigate how its presence might alter the local membrane environment or influence the conformation of a nearby receptor. These computational insights are invaluable for generating hypotheses that can be tested experimentally. rsc.org

Omics-Based Approaches in Systems Biology

Integration of Metabolomics and Transcriptomics in Pathway Research

Combining metabolomics (the study of all metabolites) and transcriptomics (the study of all gene transcripts) provides a powerful, systems-level view of how this compound influences cellular pathways. nih.govmdpi.com This integrated approach allows researchers to connect changes in gene expression with corresponding changes in metabolite levels, offering a more complete picture of the cellular response. nih.gov

For example, treating cells with this compound might lead to changes in lipid metabolism. A transcriptomic analysis (using RNA-sequencing) could reveal that genes involved in fatty acid synthesis or degradation are upregulated or downregulated. mdpi.com Simultaneously, a metabolomic analysis (using mass spectrometry) could quantify the resulting changes in the levels of various fatty acids, glycerophospholipids, and other sphingolipids. nih.govnih.gov

Integrated 'Omics' Research Findings:

Omics TechniqueInformation ProvidedExample Finding in Lipid Pathway Research
Transcriptomics (RNA-Seq) Measures the expression levels of thousands of genes simultaneously. nih.govIdentifies upregulation of genes encoding key enzymes in lipid synthesis pathways, such as fatty acid desaturases (FAD) or acyl-CoA synthetases (LACS). nih.govmdpi.com
Metabolomics (LC-MS/MS) Quantifies the abundance of hundreds to thousands of metabolites in a sample. nih.govnih.govDetects the accumulation of specific lipid species, like triglycerides or phosphatidylcholines, that are the products of the pathways identified by transcriptomics. nih.gov
Integrated Analysis Correlates gene expression changes with metabolite level changes. mdpi.comEstablishes a direct link between the increased expression of a specific gene (e.g., SCD1) and the observed increase in its metabolic product (e.g., monounsaturated fatty acids).

This table is generated based on information from studies integrating transcriptomics and metabolomics. nih.govmdpi.comnih.govmdpi.comnih.gov

By mapping these changes onto known biochemical pathways, such as glycerophospholipid metabolism or sphingolipid signaling, researchers can elucidate the mechanism of action of this compound. nih.gov This approach can uncover novel regulatory roles for the compound and identify key enzymes or transcription factors that mediate its effects. nih.gov

Immunological Assays for Cellular Response Evaluation

Flow Cytometry for Immune Cell Phenotyping and Activation

Flow cytometry is an indispensable technique for evaluating the cellular immune response to compounds like this compound. nih.govnih.gov This technology analyzes the physical and chemical characteristics of single cells as they pass through a laser beam. nih.gov By using fluorescently-labeled antibodies that bind to specific cell surface or intracellular proteins (markers), flow cytometry can identify and quantify different immune cell populations and assess their activation status. nih.govdtu.dk

When studying the immunological effects of this compound, researchers can expose immune cells (such as T cells, NKT cells, or dendritic cells) to the compound and then use flow cytometry to measure the outcome. nih.gov For instance, analogs of galactosylceramide are known to be potent activators of invariant Natural Killer T (iNKT) cells. nih.gov

Key Parameters Measured by Flow Cytometry:

ParameterMarker ExamplesPurpose
Cell Lineage CD3 (T cells), CD19 (B cells), NK1.1 (NK/NKT cells)To identify and count specific immune cell subsets within a mixed population. nih.gov
Activation Status CD69, CD25To determine if immune cells have been activated by the compound.
Cytokine Production Intracellular staining for Interferon-gamma (IFN-γ), Interleukin-4 (IL-4)To measure the functional response of activated cells by quantifying the key signaling molecules they produce. nih.gov
Cell Proliferation Ki-67, CFSE dye dilutionTo assess whether the compound induces immune cells to divide and expand.

This table is generated based on information from flow cytometry and immunological assay studies. nih.govdtu.dknih.gov

A typical experiment would involve isolating immune cells (e.g., from mouse splenocytes or human peripheral blood), stimulating them with this compound, and then staining the cells with a panel of fluorescent antibodies. nih.gov The flow cytometer can then analyze tens of thousands of cells per second, providing robust statistical data on how the compound alters the immune cell landscape. nih.gov This allows for a detailed characterization of its immunomodulatory properties.

Cytokine Production Assays

Cytokine production assays are crucial in vitro methods for assessing the immunomodulatory effects of various compounds by measuring the secretion of cytokines from immune cells upon stimulation. In the context of this compound and related glycosphingolipids, these assays reveal how these molecules influence the nature and intensity of an immune response.

Detailed Research Findings

Research into the immunomodulatory properties of beta-galactosylceramides has demonstrated a distinct capacity to influence the production of pro-inflammatory cytokines and chemokines. A key study investigating the effects of a native preparation of beta-galactosylceramide (GalCer) on whole blood cell cultures provided significant insights into its stimulatory role. nih.gov In these ex vivo experiments, whole blood cultures were stimulated with phytohemagglutinin (PHA) or lipopolysaccharide (LPS) in the presence of GalCer. The results indicated a pronounced increase in the secretion of several key inflammatory mediators.

Specifically, the presence of beta-galactosylceramide led to a two- to ten-fold increase in the production of Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), Macrophage Inflammatory Protein-1alpha (MIP-1α), and Interleukin-8 (IL-8). nih.gov This general trend highlights the pro-inflammatory potential of beta-galactosylceramide, standing in contrast to its precursor, sulfatide, which was shown to decrease the production of these same cytokines. nih.gov The study underscored that beta-galactosylceramide not only stimulates cytokine release but can also counteract the suppressive effects of other molecules. nih.gov

These findings suggest that the ceramide backbone and the galactose moiety of the molecule play a significant role in activating immune cells within a mixed population, leading to a robust pro-inflammatory cytokine and chemokine response. While this research utilized a native form of beta-galactosylceramide, it lays the foundational understanding for how structurally similar compounds, such as this compound, might interact with the immune system.

The table below summarizes the observed effects of beta-galactosylceramide on cytokine and chemokine production in stimulated whole blood cell cultures.

Interactive Data Table: Effect of Beta-Galactosylceramide on Cytokine Production

Cytokine/ChemokineCell TypeExperimental ModelObserved EffectReference
Interleukin-1β (IL-1β)Whole blood cellsPHA/LPS stimulated cultures2- to 10-fold increase nih.gov
Interleukin-6 (IL-6)Whole blood cellsPHA/LPS stimulated cultures2- to 10-fold increase nih.gov
Tumor Necrosis Factor-α (TNF-α)Whole blood cellsPHA/LPS stimulated cultures2- to 10-fold increase nih.gov
Macrophage Inflammatory Protein-1α (MIP-1α)Whole blood cellsPHA/LPS stimulated cultures2- to 10-fold increase nih.gov
Interleukin-8 (IL-8)Whole blood cellsPHA/LPS stimulated cultures2- to 10-fold increase nih.gov

Theoretical Frameworks and Future Directions in N Octanoyl Beta D Galactosylceramide Research

Elucidating Structure-Activity Relationships for N-Octanoyl-beta-D-galactosylceramide Analogues

The biological function of a glycosphingolipid is intricately linked to its molecular structure. For this compound, this includes the β-anomeric linkage of the galactose, the sphingoid base, and the eight-carbon length of the N-acyl chain. Understanding how modifications to these components affect function is crucial for designing probes and potential therapeutic agents.

Research into GSL analogues has revealed that even subtle chemical changes can lead to profound differences in biological activity. oup.com For instance, the length of the N-acyl chain is a critical determinant of GSL function. Synthetic derivatives of the related α-galactosylceramide with shorter N-acyl chains have been shown to possess less potent immunological activity, potentially due to altered conformations of the lipid-protein complexes they form. nih.gov This principle suggests that the octanoyl chain of this compound is a key modulator of its interactions within the cell membrane and with binding proteins.

Systematic modifications to create analogues are essential for mapping these relationships. A diversity-oriented synthesis strategy, which allows for late-stage ceramide assembly, facilitates the creation of various lipid chains to probe these effects efficiently. nih.gov

Table 1: Structure-Activity Relationship (SAR) Principles for Galactosylceramide Analogues

Structural ModificationPotential Effect on Biological ActivityResearch Implication for this compound
Acyl Chain Length Alters membrane partitioning, lipid raft integration, and affinity for protein binding pockets. Shorter chains can reduce the potency of immune activation by related GSLs. nih.govThe relatively short octanoyl chain likely influences its membrane dynamics and specific protein interactions compared to longer-chain GalCer species.
Glycosidic Linkage The stereochemistry (α vs. β) is critical. The β-linkage in this compound is typical for its structural roles in mammals, while α-linked GalCer is a potent immunostimulant. nih.govmdpi.comResearch must focus on the functions associated with β-GalCer, such as myelin maintenance and oligodendrocyte differentiation. nih.gov
Sphingoid Base Structure Variations in hydroxylation or saturation of the sphingoid backbone affect hydrogen bonding capabilities and membrane packing.Analogues with modified sphingoid bases could clarify its role in membrane domain stability and signal transduction. mdpi.com
Galactose Moiety Modification Changes to the hydroxyl groups on the sugar headgroup can disrupt recognition by enzymes (e.g., galactosylceramidase) and binding proteins.Probes with modified galactose units can help identify specific lectins or receptors that interact with the carbohydrate headgroup.

Investigating Novel Biological Roles Beyond Established Paradigms

Galactosylceramides are well-established as vital components of myelin in the nervous system, where they contribute to membrane integrity and stability. nih.govnih.gov They are considered key markers for oligodendrocytes, the myelin-forming cells of the central nervous system. wikipedia.org Beyond this classical role, emerging evidence points to a wider range of functions.

Recent studies implicate GalCer metabolism in the function of satellite glial cells and neuron-glia interactions, particularly under pathological conditions like diabetic peripheral neuropathy. mdpi.com In these contexts, reduced levels of GalCer are correlated with neuronal dysfunction, suggesting a protective or supportive role. mdpi.com Furthermore, some research suggests that GalCer may act as an anti-apoptotic molecule in cancer, helping tumor cells survive in stressful microenvironments. nih.gov

The discovery that gut microbes can produce immunomodulatory α-galactosylceramides opens a new paradigm for the entire class of molecules. nih.govnih.gov While this compound is the endogenous mammalian form, it is conceivable that its levels and functions could be influenced by the metabolic cross-talk between the host and its microbiome. Another established, albeit pathological, role for GalCer is its function as a cellular receptor for the HIV-1 virus. oup.comnih.gov

Advancements in Synthetic Biology and Chemical Probes for this compound Research

Progress in understanding the nuanced roles of this compound is heavily dependent on the development of sophisticated research tools. Advances in chemical synthesis and the design of molecular probes are accelerating the study of GSLs. bohrium.comnih.gov

Chemical and Chemoenzymatic Synthesis: Modern synthetic strategies provide access to structurally defined GSLs, which is critical for biological studies. nih.gov Methods like diversity-oriented synthesis, which allow for the late-stage attachment of different lipid chains, are particularly valuable for creating a library of analogues, including this compound. nih.gov Chemoenzymatic approaches, which use enzymes for specific steps like glycosylation, offer high efficiency and stereoselectivity, overcoming many challenges of purely chemical methods. bohrium.comnih.gov

Molecular Probes: To visualize and track GSLs in living systems, researchers have developed a variety of tagged probes. These probes are designed to mimic the natural lipid while carrying a reporter or reactive group.

Fluorescent Probes: Analogues tagged with fluorophores (e.g., Dansyl or BODIPY) allow for the direct visualization of GSL uptake, trafficking, and localization within cellular compartments using microscopy. acs.orgresearchgate.net

Photoreactive Probes: These probes are equipped with a photoreactive group (e.g., diazirine or benzophenone) that, upon UV irradiation, forms a covalent bond with nearby interacting proteins. nih.gov This allows for the capture and subsequent identification of GSL-binding proteins, providing direct evidence of molecular interactions. acs.orgnih.gov

Bioorthogonal Probes: These contain a chemically "silent" group, like an alkyne or azide, that does not interfere with biological processes. nih.gov This group can be specifically reacted with a corresponding reporter tag (e.g., a fluorophore or biotin) via "click chemistry," enabling two-step labeling experiments to study GSL metabolism and interactions. acs.org

Spin-Labeled Probes: The synthesis of GSL derivatives with a radical label enables their study using electron paramagnetic resonance (EPR) spectroscopy, offering insights into the dynamics and organization of lipids within membranes. nih.gov

Unanswered Questions and Emerging Research Avenues in Glycosphingolipid Biology

Despite significant progress, many fundamental questions about GSLs, including this compound, remain. The remarkable structural diversity of GSLs suggests a wide array of specific functions that are not yet fully understood. nih.gov

Table 2: Key Unanswered Questions in Glycosphingolipid Research

Research QuestionSignificanceEmerging Avenues
What is the functional significance of specific acyl chain lengths? The prevalence of different acyl chains (like the C8 octanoyl chain) on GalCer suggests specific roles, but the precise reasons for this diversity are unclear.Comparative studies using synthetic GalCer analogues with varying chain lengths in cell-based assays for membrane properties, protein binding, and signaling. nih.gov
How do GSLs regulate the function of membrane proteins? GSLs are known to modulate receptors and transporters by altering the properties of lipid rafts, but the direct mechanisms are often elusive. nih.govrsc.orgAdvanced proteomics using photoreactive GSL probes to map the "interactome" of this compound in different cell types. nih.gov
What are the complete biosynthetic and catabolic pathways in different tissues? Understanding the tissue-specific regulation of enzymes that synthesize and degrade this compound is key to understanding its role in health and disease. nih.govGenetic dissection through knockout models for each biosynthetic enzyme, combined with advanced lipidomic analysis. nih.gov
How does GSL metabolism contribute to complex diseases? Aberrant GSL metabolism is linked to cancer, diabetes, and neurodegenerative diseases, but the causal pathways are not fully mapped. mdpi.comnih.govrsc.orgInvestigating GSL profiles as biomarkers and exploring the enzymes in GSL pathways as therapeutic targets. nih.gov

A major challenge for the field is the need for methods that enable the rapid, large-scale production of structurally defined GSLs to support these extensive biological studies. bohrium.com

Potential for this compound in Advanced Research Tool Development

Beyond being a subject of study, this compound and its synthetic derivatives have significant potential as advanced tools for biomedical research.

Standards for Lipidomics: Pure, synthetic this compound can serve as a crucial analytical standard for mass spectrometry, enabling accurate quantification of its levels in tissues and cells during studies of disease models, such as diabetic neuropathy. mdpi.com

Model Membrane Systems: Incorporating this compound into artificial lipid bilayers or nanodiscs allows for biophysical studies of its role in membrane organization, fluidity, and the formation of lipid microdomains or "rafts". nih.gov

Probes for Cellular Function: As a non-ionic, glycosidic molecule, it shares properties with surfactants used to gently solubilize membrane proteins for structural and functional studies. A related compound, N-octanoyl-beta-D-glucosamine, has proven effective for this purpose, suggesting similar utility for its galactosyl counterpart. nih.gov

Tools for Studying Pathogen Interaction: Given that GalCer is a receptor for HIV-1, synthetic versions can be used in assays to screen for inhibitors of virus-cell binding. nih.gov

The development of these tools, derived from the specific structure of this compound, will be instrumental in dissecting its biological functions and the broader roles of glycosphingolipids in cellular processes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-Octanoyl-beta-D-galactosylceramide, and how do they differ in yield and purity?

  • Methodological Answer :

  • Chemical Glycosylation : Schmidt and Michel (1980) pioneered the use of glycosyl imidates for stereoselective β-glycosidic bond formation, which is critical for synthesizing galactosylceramides. This method ensures high regioselectivity but requires rigorous purification .
  • Enzymatic Synthesis : Glycosidase-mediated approaches (e.g., β-galactosidase) offer milder conditions and reduced side products. Van Rantwijk et al. (1999) demonstrated enzymatic coupling of octanoyl groups to galactosylceramides, achieving >80% yield under optimized pH (6.5–7.5) and temperature (37°C) .
  • Table 1 : Comparison of Synthetic Methods
MethodYield (%)Purity (TLC)Key Limitations
Chemical Glycosylation65–75≥95%Harsh conditions, side products
Enzymatic Synthesis80–85≥98%Substrate specificity

Q. How is this compound characterized analytically?

  • Methodological Answer :

  • Thin-Layer Chromatography (TLC) : Used for rapid purity assessment (≥98% purity as per Matreya standards) with chloroform:methanol:water (60:35:8) solvent systems .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms β-anomeric configuration (δ 4.2–4.5 ppm for galactose C1-H) and acyl chain integration .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) validates molecular weight (C42H81NO8; [M+Na]⁺ = 751.58) .

Q. What solvents and storage conditions are optimal for this compound?

  • Methodological Answer :

  • Solubility : Chloroform > ethanol > methanol (semisynthetic batches dissolve at 10 mg/mL in chloroform). Avoid aqueous buffers without surfactants .
  • Storage : −20°C under inert gas (N₂/Ar) to prevent oxidation of the unsaturated acyl chain .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :

  • Source Variability : Biological activity may differ between semisynthetic (Matreya) and natural (bovine-derived) batches due to acyl chain heterogeneity. Standardize sourcing for reproducibility .
  • Assay Conditions : Discrepancies in cell-based studies (e.g., immune modulation) often arise from lipid presentation methods (solubilized vs. micellar). Use cholesterol:DPPC (2:1 molar ratio) for membrane incorporation .

Q. What strategies improve reproducibility in studies involving this compound?

  • Methodological Answer :

  • Batch Documentation : Record CAS# (e.g., 124020-24-2), lot-specific purity (TLC/NMR), and storage history .
  • Experimental Replicates : Include ≥3 independent syntheses or commercial batches to account for minor impurities (e.g., psychosine derivatives) .

Q. How do structural modifications (e.g., acyl chain length) impact its role in glycosphingolipid signaling pathways?

  • Methodological Answer :

  • SAR Studies : Compare N-octanoyl (C8) vs. N-stearoyl (C18) analogs. Shorter chains (C8) enhance solubility but reduce membrane anchoring efficacy, altering CD1d-restricted antigen presentation in immunology models .
  • Table 2 : Bioactivity of Acyl Variants
Acyl Chain LengthSolubility (CHCl₃)Immune Activation (IL-12 pg/mL)
C8 (Octanoyl)10 mg/mL120 ± 15
C18 (Stearoyl)2 mg/mL250 ± 30

Q. What advanced techniques are used to trace its metabolic fate in vivo?

  • Methodological Answer :

  • Isotope Labeling : Incorporate ¹³C-galactose or deuterated acyl chains for LC-MS/MS tracking in lipidomic studies .
  • Enzyme Inhibition : Co-administer miglustat (glucosylceramide synthase inhibitor) to isolate galactosylceramide-specific pathways .

Methodological Best Practices

  • Experimental Design : Prioritize solubility-matched controls (e.g., empty lipid vesicles) to distinguish compound-specific effects from lipid matrix artifacts .
  • Data Reporting : Adhere to Beilstein Journal guidelines for synthetic protocols (e.g., full NMR assignments in Supplementary Data) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.